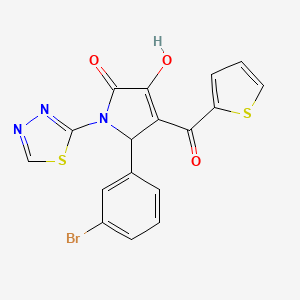![molecular formula C17H15NO3 B11617814 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione CAS No. 62956-45-0](/img/structure/B11617814.png)
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxypropylamino group attached to the anthracene core at the 9,10-dione positions. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene or its derivatives.
Functionalization: The anthracene core is functionalized at the 9,10-positions to introduce the dione groups.
Industrial production methods often involve large-scale oxidation processes, such as gas-phase fixed-bed oxidation or liquid-phase oxidation, to produce anthracene-9,10-dione, which is then further functionalized .
Analyse Des Réactions Chimiques
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroxylated anthracene derivatives and substituted anthracene compounds .
Applications De Recherche Scientifique
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with molecular targets through its hydroxypropylamino group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s photophysical properties also play a role in its biological activity, as it can generate reactive oxygen species upon irradiation .
Comparaison Avec Des Composés Similaires
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Anthraquinone: A simpler derivative with similar photophysical properties but lacking the hydroxypropylamino group.
Mitoxantrone: A synthetic anthracenedione with potent anticancer activity.
1-Amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione: A structurally similar compound with different functional groups.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62956-45-0 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c19-10-4-9-18-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2 |
Clé InChI |
UATCOPKQRIWTHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11617738.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617745.png)

![5'-Ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11617766.png)
![2-(2-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11617769.png)
![7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617789.png)

![3-[(4-Chloro-phenyl)-hydrazono]-2-methyl-4,5-dioxo-1-phenyl-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B11617796.png)
![2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline](/img/structure/B11617798.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11617818.png)
![N-[(4-{5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide](/img/structure/B11617822.png)
![N'-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B11617826.png)
![methyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11617830.png)
